molecular formula C46H63N7O7 B12795531 L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- CAS No. 134485-19-1

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))-

Cat. No.: B12795531
CAS No.: 134485-19-1
M. Wt: 826.0 g/mol
InChI Key: NCMSBBJAYJSYTD-XTKTUTHMSA-N
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Description

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:

    Formation of the Core Structure: This involves the cyclization of precursor molecules under controlled conditions.

    Functional Group Addition: Various functional groups are introduced through reactions such as acylation, amidation, and alkylation.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to simplify the structure or modify specific functional groups.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    L-Idonamide Derivatives: Compounds with similar core structures but different functional groups.

    Cyclohexyl Compounds: Molecules featuring the cyclohexyl group, which may exhibit similar chemical properties.

    Imidazole-Containing Compounds: Molecules with the imidazole ring, known for their biological activity.

Uniqueness

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-2-(2-methylpropyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

CAS No.

134485-19-1

Molecular Formula

C46H63N7O7

Molecular Weight

826.0 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-(2-methylpropyl)hexanamide

InChI

InChI=1S/C46H63N7O7/c1-5-30(4)41(46(59)49-26-33-18-11-12-21-48-33)53-44(57)36(22-29(2)3)42(55)43(56)37(23-31-14-7-6-8-15-31)52-45(58)38(24-34-25-47-28-50-34)51-40(54)27-60-39-20-13-17-32-16-9-10-19-35(32)39/h9-13,16-21,25,28-31,36-38,41-43,55-56H,5-8,14-15,22-24,26-27H2,1-4H3,(H,47,50)(H,49,59)(H,51,54)(H,52,58)(H,53,57)/t30-,36+,37-,38-,41-,42+,43+/m0/s1

InChI Key

NCMSBBJAYJSYTD-XTKTUTHMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O

Origin of Product

United States

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